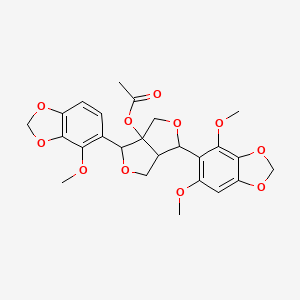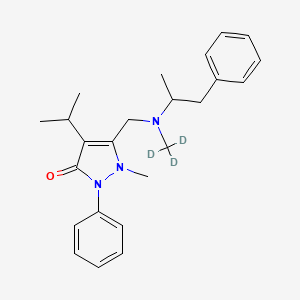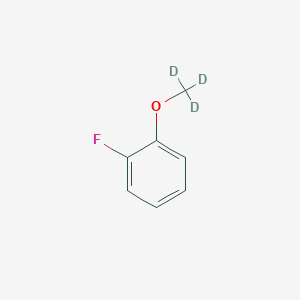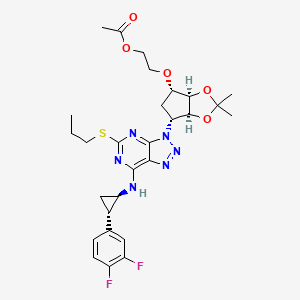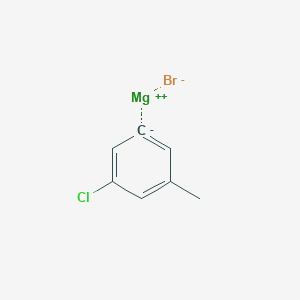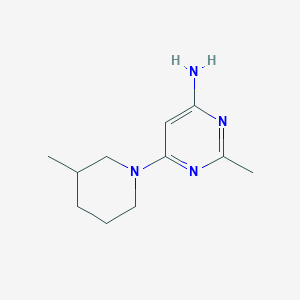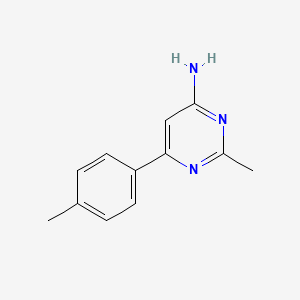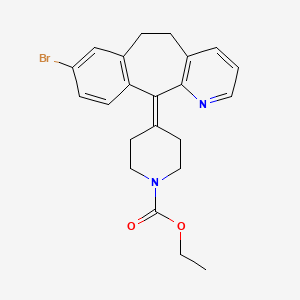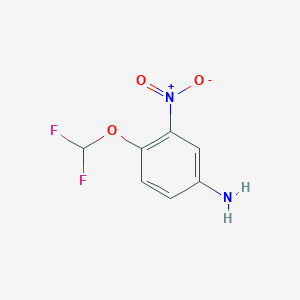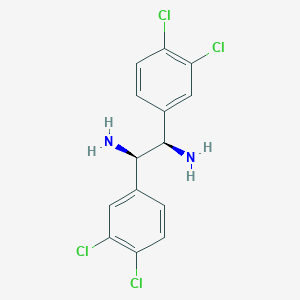
(S,S)-1,2-Bis-(3,4-dichlorophenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,S)-1,2-Bis-(3,4-dichlorophenyl)ethane-1,2-diamine is a chiral diamine compound characterized by the presence of two 3,4-dichlorophenyl groups attached to an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-1,2-Bis-(3,4-dichlorophenyl)ethane-1,2-diamine typically involves the reaction of 3,4-dichlorobenzaldehyde with ethane-1,2-diamine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as tetrabutylammonium hydrogen sulfate, to facilitate the formation of the desired product . The reaction conditions include ambient temperature and the use of methanol as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
(S,S)-1,2-Bis-(3,4-dichlorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield imines, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Applications De Recherche Scientifique
(S,S)-1,2-Bis-(3,4-dichlorophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (S,S)-1,2-Bis-(3,4-dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis-(3,4-dichlorophenyl)ethane-1,2-diamine: A similar compound with slight structural differences.
3-(3,4-Dichlorophenyl)-1-indanamine: Another compound with a related structure and similar biological activities.
Uniqueness
(S,S)-1,2-Bis-(3,4-dichlorophenyl)ethane-1,2-diamine is unique due to its chiral nature and the presence of two 3,4-dichlorophenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H12Cl4N2 |
|---|---|
Poids moléculaire |
350.1 g/mol |
Nom IUPAC |
(1R,2R)-1,2-bis(3,4-dichlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H12Cl4N2/c15-9-3-1-7(5-11(9)17)13(19)14(20)8-2-4-10(16)12(18)6-8/h1-6,13-14H,19-20H2/t13-,14-/m1/s1 |
Clé InChI |
RIJWHLJUZPWPKV-ZIAGYGMSSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[C@H]([C@@H](C2=CC(=C(C=C2)Cl)Cl)N)N)Cl)Cl |
SMILES canonique |
C1=CC(=C(C=C1C(C(C2=CC(=C(C=C2)Cl)Cl)N)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B13440810.png)
